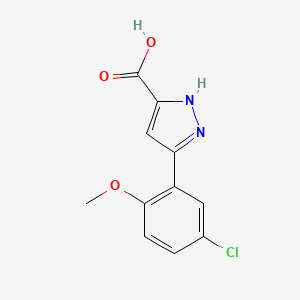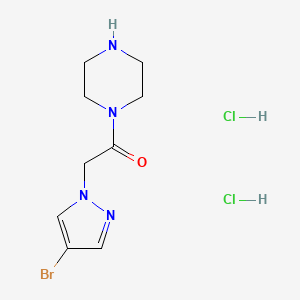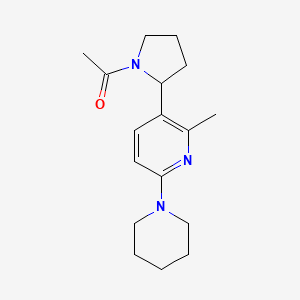
1-(2-(2-(tert-Butylthio)pyridin-3-yl)pyrrolidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(2-(tert-Butylthio)pyridin-3-yl)pyrrolidin-1-yl)ethanone is a complex organic compound featuring a pyrrolidine ring, a pyridine ring, and a tert-butylthio group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2-(tert-Butylthio)pyridin-3-yl)pyrrolidin-1-yl)ethanone typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine derivative, followed by the introduction of the tert-butylthio group. The final step involves the formation of the pyrrolidine ring and its attachment to the ethanone moiety. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to increase efficiency and reduce costs. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1-(2-(2-(tert-Butylthio)pyridin-3-yl)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The tert-butylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The pyridine ring can be reduced to a piperidine ring under specific conditions.
Substitution: The ethanone moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tert-butylthio group can yield sulfoxides or sulfones, while reduction of the pyridine ring can produce piperidine derivatives .
Aplicaciones Científicas De Investigación
1-(2-(2-(tert-Butylthio)pyridin-3-yl)pyrrolidin-1-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the development of new materials with specific properties
Mecanismo De Acción
The mechanism of action of 1-(2-(2-(tert-Butylthio)pyridin-3-yl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptors by interacting with their binding domains. The exact pathways and molecular targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
1-(2-(tert-Butylthio)pyridin-3-yl)pyrrolidin-2-one: Similar structure but with a different functional group.
2-(tert-Butylthio)pyridine: Lacks the pyrrolidine ring.
1-(2-(tert-Butylthio)pyridin-3-yl)piperidine: Contains a piperidine ring instead of a pyrrolidine ring.
Uniqueness
Its structure allows for diverse chemical modifications and interactions, making it a versatile compound in research and industry .
Propiedades
Fórmula molecular |
C15H22N2OS |
|---|---|
Peso molecular |
278.4 g/mol |
Nombre IUPAC |
1-[2-(2-tert-butylsulfanylpyridin-3-yl)pyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C15H22N2OS/c1-11(18)17-10-6-8-13(17)12-7-5-9-16-14(12)19-15(2,3)4/h5,7,9,13H,6,8,10H2,1-4H3 |
Clave InChI |
UMCHFHHDJYDSOX-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1CCCC1C2=C(N=CC=C2)SC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-(4-(tert-Butyl)phenyl)benzo[d]oxazole-5-carboxylic acid](/img/structure/B11816917.png)
![3-Chloro-6-methoxy-N-phenylbenzo[b]thiophene-2-carboxamide](/img/structure/B11816921.png)

![acetyl (2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoate;acetate](/img/structure/B11816929.png)
![3-[(3,5-dimethylpyrazol-1-yl)methyl]-N'-hydroxybenzenecarboximidamide](/img/structure/B11816941.png)
![[4-(2,5-Dioxopyrrol-1-yl)phenyl] butanoate](/img/structure/B11816953.png)


![sodium;8-methoxy-6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid](/img/structure/B11816977.png)

